Mal-amido-PEG8-acid
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Overview
Description
Mal-amido-PEG8-acid is a polyethylene glycol (PEG) linker containing a maleimide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Mal-amido-PEG8-acid plays a significant role in biochemical reactions due to its ability to form stable amide bonds with primary amine groups and covalent bonds with thiol groups . This property allows this compound to interact with a wide range of enzymes, proteins, and other biomolecules that contain these functional groups .
Cellular Effects
The effects of this compound on cells and cellular processes are largely dependent on the specific biomolecules it interacts with. By forming bonds with these biomolecules, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to form stable bonds with biomolecules. The maleimide group of this compound reacts with thiol groups to form a covalent bond . This binding interaction can lead to changes in the activity of enzymes, alterations in gene expression, and other molecular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This is largely due to the stability of the bonds it forms with biomolecules . Over time, these bonds may degrade, leading to changes in the effects of this compound on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-amido-PEG8-acid is synthesized through a series of chemical reactions involving the attachment of a maleimide group to a PEG chain with a terminal carboxylic acid. The synthesis typically involves the following steps:
Activation of the Carboxylic Acid: The terminal carboxylic acid is activated using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
Coupling with Maleimide: The activated carboxylic acid is then coupled with a maleimide derivative to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG8-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether linkages.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators to form stable amide bonds.
Common Reagents and Conditions
EDC or DIC: Used for activating the carboxylic acid.
NHS or HOBt: Used to stabilize the activated carboxylic acid intermediate.
Thiol-containing Compounds: React with the maleimide group to form thioether linkages.
Major Products Formed
Thioether Linkages: Formed by the reaction of the maleimide group with thiol groups.
Amide Bonds: Formed by the reaction of the terminal carboxylic acid with primary amine groups.
Scientific Research Applications
Mal-amido-PEG8-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the attachment of biomolecules to surfaces or other biomolecules, aiding in the study of biological interactions.
Medicine: Used in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Employed in the production of functionalized materials and polymers
Comparison with Similar Compounds
Similar Compounds
Mal-amido-PEG4-acid: Contains a shorter PEG spacer, resulting in different solubility and reactivity properties.
Mal-amido-PEG12-acid: Contains a longer PEG spacer, providing increased flexibility and solubility.
Mal-amido-PEG24-acid: Contains an even longer PEG spacer, further enhancing solubility and flexibility.
Uniqueness
Mal-amido-PEG8-acid is unique due to its optimal PEG spacer length, which balances solubility and reactivity. The eight-unit PEG spacer provides sufficient hydrophilicity while maintaining a manageable molecular size, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N2O13/c29-23(3-6-28-24(30)1-2-25(28)31)27-5-8-35-10-12-37-14-16-39-18-20-41-22-21-40-19-17-38-15-13-36-11-9-34-7-4-26(32)33/h1-2H,3-22H2,(H,27,29)(H,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKUDJPBDMAVBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N2O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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